4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activity
Sulphonamides incorporating structural motifs such as 1,3,5-triazine have shown notable antioxidant properties, along with inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The antioxidant activity was assessed using assays like DPPH radical scavenging, ABTS radical decolorization, and metal chelating methods. Compounds showed moderate to low activity in these assays, with specific derivatives exhibiting over 90% inhibition of AChE and BChE, indicating potential for neuroprotective and pigmentation disorder treatments (Lolak et al., 2020).
Photodynamic Therapy Application
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. The photophysical and photochemical properties of these compounds, particularly their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are critical for Type II photodynamic mechanisms. This suggests a potential application in treating cancer through PDT, highlighting the diverse therapeutic potential of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activities
Compounds derived from benzenesulfonamide, including novel indenopyridine derivatives, have shown significant in vitro anticancer activity against various cancer cell lines. These activities highlight the potential of benzenesulfonamide derivatives in developing new antitumor agents. For example, certain derivatives exhibited higher potency than the reference drug, doxorubicin, against breast cancer cell lines, suggesting their potential as effective anticancer agents (Ghorab & Al-Said, 2012).
Carbonic Anhydrase IX Inhibition
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. These compounds have shown potent inhibition, with some derivatives exhibiting sub-nanomolar Ki values. This indicates their potential utility in designing anticancer agents targeting carbonic anhydrase IX, a validated drug target for cancer therapy (Lolak, Akocak, Bua, & Supuran, 2019).
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)30(26,27)21-14-17(18-2-1-11-28-18)22-9-12-29-13-10-22/h1-6,11,17,21H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQORLFHNPEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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